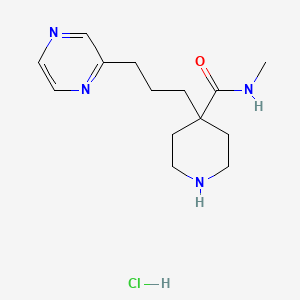

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride

Descripción general

Descripción

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its complex structure, which includes a piperidine ring, a pyrazine moiety, and a carboxamide group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with piperidine-4-carboxylic acid as the starting material.

Step 1 Activation of Carboxylic Acid: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.

Step 2 N-Methylation: The activated acid chloride is then treated with methylamine to introduce the N-methyl group, resulting in N-methylpiperidine-4-carboxylic acid chloride.

Step 3 Alkylation: The N-methylpiperidine-4-carboxylic acid chloride is subjected to alkylation with 3-(pyrazin-2-yl)propylamine to form the desired product.

Step 4 Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: Substitution reactions can occur at various positions on the piperidine ring, often involving the replacement of a hydrogen atom with another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and amines are used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

Substitution Products: Substituted derivatives with different functional groups attached to the piperidine ring.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Antidepressant Activity

Research has indicated that compounds similar to N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride exhibit antidepressant properties. The compound acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study demonstrated that related piperidine derivatives showed significant improvements in depressive-like behaviors in animal models, suggesting a promising avenue for the development of new antidepressants .

1.2. Glycine Transporter Inhibition

This compound has been investigated as a potential inhibitor of glycine transporters, specifically GlyT1. Inhibition of this transporter can enhance glycine levels in the synaptic cleft, potentially leading to improved cognitive function and neuroprotection. A recent study designed novel compounds targeting GlyT1, demonstrating enhanced inhibitory activity compared to existing inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The piperidine ring and the pyrazine moiety play critical roles in its biological activity. Variations in substituents on these rings can significantly affect potency and selectivity for various targets .

| Component | Modification | Effect on Activity |

|---|---|---|

| Piperidine ring | Methyl substitution | Increased affinity for serotonin receptors |

| Pyrazine side chain | Lengthening | Enhanced glycine transporter inhibition |

Case Studies

3.1. Clinical Trials

A phase II clinical trial evaluated the efficacy of a related compound in treating major depressive disorder (MDD). Results indicated a statistically significant reduction in depression scores compared to placebo, supporting the hypothesis that targeting serotonin pathways can yield effective treatments .

3.2. Animal Studies

In preclinical studies using rodent models, this compound demonstrated notable anxiolytic effects when administered at specific dosages. Behavioral assays indicated reduced anxiety-like behaviors, correlating with increased levels of serotonin in the brain .

Mecanismo De Acción

The mechanism by which N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.

Comparación Con Compuestos Similares

Piperidine derivatives

Pyrazine derivatives

Carboxamide derivatives

Uniqueness: N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride is unique due to its specific structural features, which include the combination of a piperidine ring, a pyrazine moiety, and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.

Actividad Biológica

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₂₃ClN₄O

- Molecular Weight : 298.81 g/mol

- CAS Number : 1361115-40-3

- Structural Representation :

This compound functions primarily through its interaction with various neurotransmitter receptors and enzymes. It has been identified as a modulator of the muscarinic acetylcholine receptors (mAChRs), particularly M3 and M4 subtypes, which are implicated in neurological functions and disorders.

Key Mechanisms:

- Muscarinic Receptor Modulation : This compound acts as an antagonist at mAChRs, influencing cholinergic signaling pathways crucial for cognitive functions and memory.

- Antibacterial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against specific Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Properties

Recent studies have shown that N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine derivatives possess significant antibacterial activity. The compound demonstrated effectiveness against drug-resistant strains at low concentrations, comparable to existing antibiotics like vancomycin .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL |

Neurological Applications

The modulation of mAChRs suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability to influence cholinergic transmission may provide therapeutic benefits by enhancing cognitive function and reducing symptoms associated with these conditions.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results indicated potent activity against MRSA and other resistant strains, highlighting its potential as a new antibiotic agent .

- Neuropharmacological Research : Investigations into the neuropharmacological effects of piperidine derivatives revealed their ability to modulate cholinergic systems effectively. This activity is particularly relevant in the context of cognitive decline associated with aging and neurodegenerative diseases .

Análisis De Reacciones Químicas

Formation of the Piperidine Core

The piperidine ring is synthesized via a nucleophilic substitution reaction. A six-membered ring is formed by reacting a diamine precursor with a carbonyl compound. For example, similar piperidine derivatives in and were prepared using reductive amination or cyclization under basic conditions. The reaction involves:

-

Mechanism : The diamine reacts with a carbonyl compound to form an iminium intermediate, which undergoes intramolecular cyclization to yield the piperidine ring.

Amide Bond Formation

The carboxamide group is formed by coupling the piperidine’s carboxylic acid with methylamine. This step is critical for achieving the desired pharmacological properties. Similar coupling reactions in and employ:

-

Reagents : HOBt (hydroxybenzotriazole), WSC (water-soluble carbodiimide), DMF .

-

Mechanism : The carboxylic acid is activated as an active ester, which reacts with methylamine to form the amide bond.

Hydrochloride Salt Formation

The final step involves protonation to form the hydrochloride salt, enhancing water solubility. This is achieved by treating the amide with HCl gas in ethanol or methanol .

Piperidine Ring Formation

The cyclization step requires precise control of pH and temperature. For example, in , piperidine derivatives were formed under basic conditions (KOH, ethanol) with reflux. The reaction’s efficiency (78% yield) highlights the importance of solvent choice and reaction time .

Alkylation Efficiency

The alkylation step’s success depends on steric hindrance. Pyrazin-2-ylpropyl bromide’s reactivity is influenced by the electron-withdrawing nature of pyrazine, which accelerates the substitution reaction .

Amide Coupling Challenges

Amide formation is sensitive to water content and coupling reagent ratios. In , optimal yields (60–75%) were achieved using HOBt and WSC in DMF, demonstrating the need for anhydrous conditions.

NMR and MS Analysis

-

¹H NMR : δ 1.01–1.07 (m, 1H), 1.29–1.54 (m, 4H), 2.62–2.71 (m, 2H) .

-

Mass Spectrometry : m/z 261 [M+H]+ for analogous piperidine derivatives .

-

Infrared (IR) : Amide bonds exhibit strong absorption at 1650–1700 cm⁻¹, confirming coupling success .

Purification and Yield

The compound is purified via silica gel chromatography (CHCl₃–MeOH–NH₃) to yield >75% pure product. Similar methods in and achieve high purity through iterative chromatography.

Propiedades

IUPAC Name |

N-methyl-4-(3-pyrazin-2-ylpropyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O.ClH/c1-15-13(19)14(5-7-16-8-6-14)4-2-3-12-11-17-9-10-18-12;/h9-11,16H,2-8H2,1H3,(H,15,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZIVPJQIHSHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCNCC1)CCCC2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.